molecular formula C17H32O2 B161655 Methyl palmitelaidate CAS No. 10030-74-7

Methyl palmitelaidate

Cat. No. B161655
CAS RN: 10030-74-7
M. Wt: 268.4 g/mol
InChI Key: IZFGRAGOVZCUFB-CMDGGOBGSA-N
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Description

Methyl palmitelaidate, also known as Methyl trans-9-hexadecenoate or Palmitelaidic acid methyl ester, is a monounsaturated fatty acid methyl ester . It has a molecular weight of 268.43 and a linear formula of CH3(CH2)5CH=CH(CH2)7COOCH3 .


Molecular Structure Analysis

The molecular structure of this compound consists of a long carbon chain with a methyl ester functional group at one end . The SMILES string representation is CCCCCC/C=C/CCCCCCCC(=O)OC .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of n20/D 1.451 (lit.) and a density of 0.875 g/mL at 25 °C (lit.) . The boiling point is 180-183 °C/1 mmHg (lit.) and the melting point is −0.5-0.5 °C (lit.) .

Scientific Research Applications

Health Implications

Methyl palmitelaidate, also known as palmitelaidic acid, has been studied for its potential health benefits and implications. Research indicates that it may play a role in influencing human health.

  • Beneficial Health Effects : A study by Kadegowda et al. (2013) suggested that palmitelaidic acid could have beneficial effects on human health, including reduced adiposity. This research quantified the amounts of palmitelaidic acid in beef samples and its effect on lipogenesis in bovine preadipocytes and adipocytes in vitro.

  • Association with Telomere Length : A study by Mazidi et al. (2018) found that concentrations of palmitelaidic acid decreased with increasing length of the telomere, suggesting a potential relationship between palmitelaidic acid levels and cellular aging.

  • Cardiovascular Disease Risk : Research by Zhang et al. (2018) investigated the relationships between palmitelaidic acid concentrations and the risk of cardiovascular disease, finding that palmitelaidic acid was associated with decreased CVD risk.

Industrial and Environmental Applications

This compound also has applications in industrial processes and environmental management.

  • Biodiesel Production : Studies have explored the use of this compound in biodiesel production. For example, Zabeti et al. (2010) investigated the optimization of methyl ester yields in transesterification of palm oil for biodiesel production.

  • Alternative Fuel in Engines : Kumar et al. (2019) and Hashimoto et al. (2008) explored the use of palm oil methyl ester, which includes this compound, in engines, examining its impact on performance, combustion, and emission characteristics.

Chemical and Material Science

This compound's properties have implications in chemical and material science research.

  • Phase Change Composite Materials : Chi et al. (2020) studied the use of methyl palmitate in phase change composite materials, which could be relevant for energy storage applications.

  • DNA Methylation Research : In the field of genomics, Assenov et al. (2016) included methyl palmitate in their study on DNA methylation assays, which are crucial for biomarker development and clinical applications.

properties

IUPAC Name

methyl (E)-hexadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h8-9H,3-7,10-16H2,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFGRAGOVZCUFB-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101314798
Record name Methyl palmitelaidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10030-74-7
Record name Methyl palmitelaidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10030-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl palmitelaidate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030747
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl palmitelaidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101314798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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